molecular formula C29H33Cl4KN4O6S2 B15138730 potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate

potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate

Cat. No.: B15138730
M. Wt: 778.6 g/mol
InChI Key: OAJONOOBEYWRIH-UHFFFAOYSA-M
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Description

Potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate is a complex organic compound It is characterized by its unique structure, which includes multiple benzimidazole rings, chlorinated aromatic systems, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate typically involves multi-step organic reactions The process may start with the preparation of the benzimidazole core, followed by chlorination and sulfonation steps

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings may be susceptible to oxidation under certain conditions.

    Reduction: The benzimidazole rings can be reduced to form different derivatives.

    Substitution: The chlorinated aromatic systems can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of benzimidazole rings suggests it could interact with biological macromolecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials, such as dyes or polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate likely involves interactions with specific molecular targets. The benzimidazole rings may bind to enzymes or receptors, modulating their activity. The sulfonate groups could enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethylbenzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate
  • Potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-methylbenzimidazol-1-yl]butane-1-sulfonate

Uniqueness

The uniqueness of potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and potentially useful for specialized applications.

Properties

Molecular Formula

C29H33Cl4KN4O6S2

Molecular Weight

778.6 g/mol

IUPAC Name

potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H34Cl4N4O6S2.K/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43;/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1

InChI Key

OAJONOOBEYWRIH-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[K+]

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)[O-])Cl)Cl.[K+]

Origin of Product

United States

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